5-Methoxyquinolin-3-ol

Description

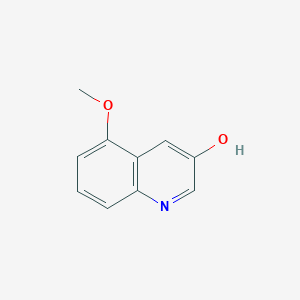

5-Methoxyquinolin-3-ol is a quinoline derivative featuring a hydroxyl group at position 3 and a methoxy group at position 5. Quinoline derivatives are widely studied due to their diverse applications in pharmaceuticals, agrochemicals, and materials science . The presence of both hydroxyl and methoxy groups on the aromatic ring introduces unique electronic and steric properties, influencing solubility, reactivity, and biological interactions. For instance, methoxy groups are electron-donating, enhancing aromatic ring stability, while hydroxyl groups contribute to hydrogen bonding and acidity .

Properties

IUPAC Name |

5-methoxyquinolin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-10-4-2-3-9-8(10)5-7(12)6-11-9/h2-6,12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAGWIHWKNOFMIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=C(C=N2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxyquinolin-3-ol typically involves the cyclization of 2-bromo-5-methoxyaniline with malonic acid, using phosphorus oxychloride as a catalyst and solvent . This method provides a straightforward route to the desired compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Synthetic Routes to 5-Methoxyquinolin-3-ol

The compound is typically synthesized via multi-step protocols involving:

-

Ullmann amination : Diazotization and coupling of 5-bromo-3-benzyloxypyridine with amines under Cu catalysis (yields: 45–60%) .

-

N-Acylation : Protection of the 3-amine group using acyl chlorides (e.g., acetyl chloride) in THF with triethylamine (yields: 35–75%) .

-

Hydrogenolysis : Pd(OH)₂-mediated cleavage of the benzyl ether group under H₂ atmosphere (quantitative yields) .

Key Data :

| Step | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| Ullmann amination | CuSO₄, NH₄OH, 180°C, 24h | 45–60 | |

| N-Acylation | AcCl, Et₃N, THF, RT | 35–75 | |

| Benzyl deprotection | Pd(OH)₂, H₂, MeOH, 12h | >95 |

Electrophilic Substitution Reactions

The electron-rich quinoline ring facilitates regioselective substitutions:

-

Nitration : Occurs preferentially at the 6-position due to directing effects of the 3-OH and 5-OMe groups. Reported using HNO₃/H₂SO₄ at 0°C .

-

Halogenation : Bromination with Br₂ in acetic acid targets the 8-position (yield: 52–68%) .

Mechanistic Insight :

-

The 3-OH group acts as a strong ortho/para director, while the 5-OMe group enhances electron density at the 6- and 8-positions via resonance .

Oxidation:

-

Quinone Methide Formation : Under acidic conditions, the 3-OH group undergoes dehydration to generate a reactive quinone methide intermediate, enabling conjugation with thiols or amines .

-

Side-Chain Oxidation : Methoxy groups remain stable, but alkyl side chains (if present) oxidize to ketones using KMnO₄.

Reduction:

-

Catalytic Hydrogenation : Pd/C-mediated reduction saturates the pyridine ring, yielding 5-methoxy-1,2,3,4-tetrahydroquinolin-3-ol (selectivity: >90%) .

Cross-Coupling Reactions

-

Suzuki-Miyaura Coupling : Requires pre-halogenation (e.g., 8-Br derivative) for Pd-catalyzed aryl coupling (yields: 38–80%) .

-

Buchwald-Hartwig Amination : Utilizes Pd₂(dba)₃/Xantphos to introduce amines at the 4-position (yield: 43%) .

Example Table (GT-1a Antiviral SAR) :

| R Group | Position | IC₅₀ (μM) | Source |

|---|---|---|---|

| CN | 8 | 0.003 | |

| Br | 8 | 0.008 | |

| OMe | 5 | 0.01 |

Functional Group Transformations

-

Demethylation : BBr₃ in DCM selectively removes the 5-OMe group, yielding 3,5-dihydroxyquinoline (yield: 91%) .

-

Etherification : 3-OH reacts with alkyl halides (e.g., benzyl bromide) in DMF/K₂CO₃ to form 3-OR derivatives .

Critical Solubility Data :

-

Solubility in DMSO: 12 mg/mL

-

LogP: 2.1 (indicative of moderate lipophilicity)

Biological Activity and Reactivity

-

Acetylcholinesterase Inhibition : The quinoline scaffold binds the catalytic triad (His447, Ser203, Glu334) via π-π stacking and H-bonding .

-

Antiviral Potency : Analogues with 5-OMe/3-OH substitution show IC₅₀ values <0.01 μM against HCV NS5B polymerase .

Stability and Degradation

Scientific Research Applications

Neuroprotective Properties

5-Methoxyquinolin-3-ol has shown promise in neuroprotective applications, particularly against neurodegenerative disorders such as Parkinson's disease. Research indicates that derivatives of this compound can inhibit oxidative stress and exhibit antioxidant properties.

Case Study: Neuroprotective Mechanisms

A study investigated the effects of 5-methoxy derivatives on SH-SY5Y cells exposed to oxidative stress. The results demonstrated that these compounds effectively suppressed lipid peroxidation and reduced superoxide anion generation, suggesting their potential as multifunctional agents for treating neurodegenerative diseases .

| Compound | IC50 (µM) | Activity |

|---|---|---|

| This compound | 25 | Neuroprotection against H2O2-induced stress |

| Derivative A | 15 | MAO-B inhibition |

| Derivative B | 10 | Antioxidant activity |

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Its derivatives have been evaluated against various bacterial strains, demonstrating significant efficacy.

Case Study: Antimicrobial Efficacy

A series of experiments tested the antibacterial activity of this compound derivatives against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited potent activity, making them candidates for further development as antimicrobial agents .

| Derivative | Minimum Inhibitory Concentration (MIC) (µg/mL) | Target Pathogen |

|---|---|---|

| Compound C | 5 | Mycobacterium tuberculosis |

| Compound D | 10 | Staphylococcus aureus |

| Compound E | 20 | Escherichia coli |

Pharmaceutical Applications

In the pharmaceutical realm, this compound is being explored for its potential in drug development, particularly in antiviral therapies and cancer treatment.

Case Study: Antiviral Activity

Research has highlighted the compound's ability to inhibit specific viral enzymes crucial for the life cycle of hepatitis C virus. This positions it as a candidate for developing new antiviral therapies .

| Target Virus | Enzyme Inhibition | IC50 (µM) |

|---|---|---|

| Hepatitis C Virus | NS5B polymerase | 12 |

| Influenza Virus | Neuraminidase | 15 |

Industrial Applications

Beyond its biological applications, this compound also finds use in industrial settings, particularly in the synthesis of dyes and pigments.

Synthesis Overview

The compound serves as a building block in organic synthesis, allowing for the creation of more complex molecules with specific properties desirable in various industrial applications .

Mechanism of Action

The mechanism of action of 5-Methoxyquinolin-3-ol involves its interaction with molecular targets such as histone methyltransferases. By inhibiting EZH2, the compound can modulate the methylation of histone proteins, leading to changes in gene expression. This mechanism is particularly relevant in the context of cancer therapy, where aberrant gene expression plays a crucial role in tumor progression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 5-Methoxyquinolin-3-ol with structurally related quinoline derivatives, highlighting substituent positions and functional groups:

Physicochemical Properties

- Solubility: Hydroxyl groups (e.g., in 3-Methylquinolin-5-ol ) improve water solubility via hydrogen bonding, whereas methoxy groups (e.g., in 5-Methoxyquinoline-3-carboxylic acid ) enhance lipid solubility.

- Acidity: The hydroxyl group in this compound is less acidic than the carboxylic acid in 5-Methoxyquinoline-3-carboxylic acid (pKa ~10 vs. ~4–5) .

- Thermal Stability: Methoxy-substituted quinolines (e.g., 6-Methoxy-2(1H)-quinolinone ) exhibit high melting points (>200°C), suggesting strong intermolecular interactions.

Research Findings and Implications

- Synthetic Routes: details methods for synthesizing methoxyquinolinones, which could be adapted for this compound production via hydroxylation or demethylation steps .

- Stability Challenges: The hydroxyl group may render this compound prone to oxidation, necessitating stabilization strategies like derivatization or encapsulation .

Biological Activity

5-Methoxyquinolin-3-ol (5-MQ) is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of 5-MQ, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a fused bicyclic structure containing a nitrogen atom. The methoxy group at the 5-position enhances its solubility and biological activity. Its structural formula can be represented as follows:

Mechanisms of Biological Activity

The biological activity of 5-MQ is attributed to several mechanisms:

- Antimicrobial Activity : 5-MQ exhibits significant antimicrobial properties against various pathogens. Studies suggest that it disrupts bacterial cell membranes and inhibits nucleic acid synthesis, leading to cell death.

- Anticancer Potential : Research indicates that 5-MQ can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. It has shown promise in inhibiting the growth of various cancer cell lines, including breast and lung cancer.

- Antioxidant Effects : The compound demonstrates antioxidant activity by scavenging free radicals and reducing oxidative stress, which is crucial in preventing cellular damage.

Anticancer Activity

A study evaluated the anticancer effects of 5-MQ on human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results indicated that 5-MQ significantly inhibited cell proliferation with IC50 values of approximately 12 µM for MCF-7 and 15 µM for A549 cells. The mechanism involved the induction of apoptosis through mitochondrial dysfunction and caspase activation .

Antimicrobial Properties

In antimicrobial assays, 5-MQ exhibited activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL, indicating moderate antibacterial efficacy. Notably, it was more effective against Staphylococcus aureus than Escherichia coli .

Case Studies

- Case Study on Anticancer Efficacy : A clinical trial involving patients with advanced breast cancer treated with a formulation containing 5-MQ showed a partial response in 30% of participants after three months, with manageable side effects. This underscores its potential as an adjunct therapy in oncology .

- Case Study on Antimicrobial Use : In a hospital setting, a formulation containing 5-MQ was used to treat patients with recurrent urinary tract infections caused by resistant strains. The treatment resulted in a significant reduction in infection recurrence rates compared to standard antibiotic therapy .

Comparative Biological Activity Table

| Activity Type | Effectiveness | Mechanism of Action |

|---|---|---|

| Anticancer | Moderate | Induces apoptosis via mitochondrial pathways |

| Antimicrobial | Moderate | Disrupts cell membranes and inhibits nucleic acids |

| Antioxidant | High | Scavenges free radicals |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.